molecular formula C10H6Br2 B1595116 1,3-Dibromoazulene CAS No. 14658-95-8

1,3-Dibromoazulene

Cat. No.: B1595116
CAS No.: 14658-95-8
M. Wt: 285.96 g/mol
InChI Key: OEXLRDNVSRMWHO-UHFFFAOYSA-N
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Description

1,3-Dibromoazulene is an organic compound derived from azulene, a non-alternant aromatic hydrocarbon Azulene is known for its unique structure, consisting of fused five- and seven-membered rings, and its striking blue color

Mechanism of Action

Target of Action

1,3-Dibromoazulene (DBAz) is primarily used in the field of synthetic chemistry, particularly in the formation of organometallic hexamer macrocycles and oligomer chains . It serves as a precursor in surface-assisted synthesis on a copper (111) surface .

Mode of Action

DBAz interacts with its targets through a process known as surface-assisted synthesis . This process involves the formation of organometallic hexamer macrocycles and oligomer chains from DBAz . The competition between the formation of these structures is controlled by thermodynamic principles, which are based on two-dimensional (2D) confinement and reversible bonds .

Biochemical Pathways

It’s known that dbaz plays a crucial role in the synthesis of organometallic compounds of aromatic building blocks . These compounds are important intermediates in the Ullmann-type on-surface synthesis of carbon-based nanostructures .

Pharmacokinetics

It’s known that dbaz is a yellow-brown liquid that is soluble in benzene and ether . It has a constant boiling point of 130°C and is insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The introduction of diarylamino groups at the 2- and 6-positions of azulene, a structural isomer of naphthalene, was found to invert the order of the orbital energy levels and allowed the HOMO−LUMO transition, resulting in a substantial increase in absorbance in the visible region . This suggests that DBAz could potentially be used in the study of thermodynamic and kinetic properties of drug molecules .

Action Environment

The action of DBAz is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the competition between the formation of organometallic hexamer macrocycles and oligomer chains from DBAz can be controlled through variation of coverage . Furthermore, the reaction of DBAz with trifluoroacetic acid forms an organometallic compound that reacts with an organic molecule to form a functional group .

Biochemical Analysis

Biochemical Properties

1,3-Dibromoazulene plays a significant role in biochemical reactions, particularly in the formation of organometallic compounds. It interacts with various enzymes and proteins, facilitating the synthesis of polyatomic molecules with protonated acceptor groups . The compound’s ability to form stable intermediates makes it valuable in the synthesis of carbon-based nanostructures . Additionally, this compound has been used to enhance the effectiveness of other drugs by encapsulating them for sustained release .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce fluorescence in certain cell types, making it useful for studying cellular interactions and processes . The compound’s impact on gene expression and cellular metabolism is linked to its ability to interact with specific biomolecules, altering their activity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s unique structure allows it to form stable complexes with various proteins and enzymes, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance cellular function and gene expression, while high doses may lead to toxic or adverse effects . The threshold effects observed in these studies are crucial for determining the safe and effective use of this compound in medical and research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is linked to its ability to form stable intermediates and enhance the activity of specific enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s activity and function within cells . The ability of this compound to localize to specific subcellular regions makes it valuable for studying cellular processes and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromoazulene can be synthesized through the bromination of azulene. The typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:

[ \text{Azulene} + 2 \text{NBS} \rightarrow 1,3-\text{Dibromoazulene} + 2 \text{Succinimide} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromoazulene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

    Polymerization: It can be used in the synthesis of azulene-based polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as tetrahydrofuran.

    Polymerization: Organonickel catalysts and specific conditions for dehalogenative polycondensation.

Major Products

    Substitution Products: Various substituted azulenes depending on the nucleophile used.

    Coupling Products: Complex organic molecules with extended conjugation.

    Polymers: Azulene-based polymers with unique electronic properties.

Scientific Research Applications

1,3-Dibromoazulene has several applications in scientific research:

    Organic Electronics: Used in the synthesis of organic semiconductors and photovoltaic cells due to its unique electronic properties.

    Material Science: Employed in the development of functional polymers with specific optical and electronic characteristics.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Surface Chemistry: Studied in on-surface polymerization reactions to understand kinetic and thermodynamic principles.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diiodoazulene: Similar in structure but with iodine atoms instead of bromine.

    1,3-Dichloroazulene: Contains chlorine atoms at the 1 and 3 positions.

    1,3-Difluoroazulene: Contains fluorine atoms at the 1 and 3 positions.

Uniqueness

1,3-Dibromoazulene is unique due to the specific reactivity of the bromine atoms, which makes it more versatile in various organic reactions compared to its chloro and fluoro counterparts. The bromine atoms provide a good balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dibromoazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLRDNVSRMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C=C2Br)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163412
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14658-95-8
Record name Azulene, 1,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromoazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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